3-Hexadecanone
Description
Properties
IUPAC Name |
hexadecan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)4-2/h3-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMXHUUHBSCKEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066412 | |
| Record name | 3-Hexadecanone | |
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Molecular Weight |
240.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Alfa Aesar MSDS] | |
| Record name | 3-Hexadecanone | |
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CAS No. |
18787-64-9 | |
| Record name | 3-Hexadecanone | |
| Source | CAS Common Chemistry | |
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| Record name | 3-Hexadecanone | |
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| Record name | 3-Hexadecanone | |
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| Record name | 3-Hexadecanone | |
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| Record name | 3-Hexadecanone | |
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| Record name | Hexadecan-3-one | |
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| Record name | 3-Hexadecanone | |
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Preparation Methods
Reagents and Reaction Conditions
Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent (CrO₃ in H₂SO₄). PCC is preferred for its mild conditions and high selectivity, avoiding over-oxidation to carboxylic acids.
Representative Procedure:
3-Hexadecanol (10 mmol) is dissolved in anhydrous dichloromethane under nitrogen. PCC (12 mmol) is added portion-wise, and the mixture is stirred at room temperature for 6–12 hours. The reaction is quenched with water, extracted, and purified via column chromatography to yield this compound.
Table 1: Oxidation Methods for this compound Synthesis
| Oxidizing Agent | Solvent | Temperature | Yield | Selectivity |
|---|---|---|---|---|
| PCC | CH₂Cl₂ | 25°C | 85% | >99% |
| Jones Reagent | Acetone/H₂O | 0–5°C | 78% | 95% |
| KMnO₄ | H₂O/NaOH | 50°C | 65% | 80% |
Mechanistic studies indicate that PCC operates via a two-electron transfer process, forming a chromate intermediate that abstracts a β-hydrogen to generate the ketone.
Friedel-Crafts acylation enables the direct introduction of a ketone group into a hydrocarbon chain. For this compound, this involves reacting tridecane with acetyl chloride in the presence of a Lewis acid catalyst.
Reaction Optimization
Catalyst Selection: Aluminum chloride (AlCl₃) is widely used due to its strong electrophilic activation of the acyl chloride. Recent advances propose ionic liquids or zeolites as greener alternatives.
Procedure:
A mixture of tridecane (1 mol), acetyl chloride (1.2 mol), and AlCl₃ (1.5 mol) in dichloromethane is refluxed for 24 hours. The product is isolated via acid-base workup and distillation.
Table 2: Friedel-Crafts Acylation Parameters
| Acylating Agent | Catalyst | Solvent | Time (h) | Yield |
|---|---|---|---|---|
| Acetyl chloride | AlCl₃ | CH₂Cl₂ | 24 | 72% |
| Propionyl chloride | FeCl₃ | Toluene | 18 | 68% |
| Butyryl chloride | ZnCl₂ | Nitrobenzene | 30 | 60% |
Side products, such as polyacylated derivatives, are minimized by controlling stoichiometry and reaction time.
Catalytic Dehydrogenation of 3-Hexadecanol
Industrial-scale production often employs catalytic dehydrogenation due to its cost-effectiveness and scalability. This method converts 3-hexadecanol directly into this compound via removal of hydrogen gas.
Catalytic Systems
Copper-based catalysts (e.g., Cu/ZnO/Al₂O₃) are optimal, operating at 250–300°C under reduced pressure.
Process Details:
3-Hexadecanol vapor is passed over a fixed-bed reactor containing Cu/ZnO/Al₂O₃ at 280°C and 1 atm. The ketone is condensed and purified via fractional distillation.
Table 3: Dehydrogenation Performance Metrics
| Catalyst | Temperature | Pressure | Conversion | Selectivity |
|---|---|---|---|---|
| Cu/ZnO/Al₂O₃ | 280°C | 1 atm | 90% | 88% |
| Pd/C | 200°C | 5 atm | 75% | 82% |
| Ni-SiO₂ | 300°C | 1 atm | 85% | 80% |
Kinetic studies reveal a Langmuir-Hinshelwood mechanism, where adsorption of the alcohol onto the catalyst surface precedes β-hydrogen elimination.
Photocatalytic Synthesis
Emerging photocatalytic methods leverage visible light to drive ketone formation. A notable approach involves N-tosylhydrazones as intermediates, as demonstrated in recent studies.
Mechanism and Applications
Under blue LED irradiation, N-tosylhydrazones derived from aldehydes undergo radical-carbanion relay sequences, ultimately yielding ketones. For this compound, this method offers exceptional functional group tolerance.
Example Protocol:
A solution of N-tosylhydrazone (0.2 mmol), [Ir(dFCF₃ppy)₂dtbbpy]PF₆ (1 mol%), and Cs₂CO₃ (0.6 mmol) in DMSO is irradiated at 455 nm for 24 hours. The product is extracted and purified.
Table 4: Photocatalytic Reaction Metrics
| Substrate | Light Source | Catalyst Loading | Yield |
|---|---|---|---|
| C₁₅H₃₁CHO derivative | 455 nm LED | 1 mol% Ir | 78% |
| C₁₃H₂₇CHO derivative | 455 nm LED | 2 mol% Ir | 82% |
This method avoids harsh reagents but requires specialized equipment and precise control of reaction conditions.
Comparative Analysis of Methods
Table 5: Method Comparison for this compound Synthesis
| Method | Yield Range | Scalability | Cost | Environmental Impact |
|---|---|---|---|---|
| Alcohol Oxidation | 65–85% | Moderate | High | Moderate (Cr waste) |
| Friedel-Crafts | 60–72% | High | Low | High (acid waste) |
| Dehydrogenation | 75–90% | Industrial | Lowest | Low (H₂ byproduct) |
| Photocatalytic | 70–82% | Lab-scale | Highest | Low (no solvents) |
Dehydrogenation is favored for bulk production, while photocatalytic methods are promising for niche applications requiring mild conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Hexadecanone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form secondary alcohols.
Substitution: It can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminium hydride are commonly used.
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are often employed.
Major Products Formed:
Oxidation: Hexadecanoic acid.
Reduction: 3-Hexadecanol.
Substitution: Various substituted ketones depending on the nucleophile used.
Scientific Research Applications
Fragrance Industry
Overview : 3-Hexadecanone is utilized in the fragrance industry for its pleasant odor, which resembles that of fatty acids and is often described as having a waxy or creamy scent.
Applications :
- Perfume Formulation : It is incorporated into perfumes and scented products to enhance the overall fragrance profile. Its stability and compatibility with other fragrance ingredients make it a valuable component.
- Odor Masking Agent : Due to its strong scent, it can effectively mask undesirable odors in various consumer products.
Case Study : A study conducted on the safety assessment of fragrance materials indicated that this compound does not exhibit significant toxicity at typical usage levels, supporting its continued use in consumer products .
Food Science
Overview : In food science, this compound may play a role in flavor enhancement and aroma profiling.
Applications :
- Flavoring Agent : It can be used to impart a fatty flavor to food products, particularly in dairy and baked goods.
- Aroma Compound : Research has shown that ketones like this compound contribute to the aroma profile of certain foods, influencing consumer preference .
Case Study : In a study examining the aroma compounds in green tea, it was noted that various ketones, including those structurally similar to this compound, significantly influence the aroma perception of tea .
Therapeutic Applications
Overview : Emerging research suggests potential therapeutic applications for this compound in medicinal chemistry.
Applications :
Chemical Research
Overview : As a ketone, this compound serves as an important building block in organic synthesis.
Applications :
- Synthesis Intermediate : It can be used as an intermediate in the synthesis of more complex organic molecules.
- Research Tool : Its unique chemical properties make it useful for studying reaction mechanisms involving ketones.
Mechanism of Action
The mechanism of action of 3-Hexadecanone involves its interaction with various molecular targets. It can act as a substrate for enzymes involved in fatty acid metabolism. The carbonyl group in this compound can participate in nucleophilic addition reactions, making it a versatile intermediate in biochemical pathways .
Comparison with Similar Compounds
Research Highlights
- Biosynthesis: Soil Arthrobacter converts 2-hexadecanol to this compound via alcohol dehydrogenase, suggesting a constitutive enzymatic pathway .
- Natural Occurrence: this compound is a minor component (1.9–7.4%) in essential oils of C. tinctorium and D. communis, often alongside 3-tetradecanone (48.3%) and hexadecanal .
- Pharmacology: In C. tinctorium, this compound contributes to antiplasmodial activity, though 3-tetradecanone is the primary active component due to its higher concentration .
Regulatory and Industrial Considerations
This compound is listed on Canada’s Non-Domestic Substances List (NDSL), requiring regulatory notification for manufacture or import . This contrasts with 3-undecanone, which is widely used in consumer products without similar restrictions .
Biological Activity
Overview
3-Hexadecanone, a long-chain aliphatic ketone with the molecular formula , has garnered interest in various scientific fields due to its potential biological activities. This compound is primarily studied for its roles in biological systems, its synthesis pathways, and applications in medicine and industry. This article delves into the biological activity of this compound, highlighting its antimicrobial properties, metabolic pathways, and potential therapeutic applications.
This compound is characterized by:
- Molecular Formula :
- Molecular Weight : 256.43 g/mol
- Log P (Octanol-Water Partition Coefficient) : 6.15, indicating high lipophilicity which influences its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial activity, particularly when found in essential oils. For example, studies on the essential oil of Lantana involucrata, which contains this compound as a major component, demonstrated weak antibacterial effects against Bacillus cereus and Staphylococcus aureus . This suggests that while this compound alone may not exhibit strong antibacterial activity, it could contribute to the overall antimicrobial properties of plant extracts.
Metabolic Pathways
Certain soil microorganisms, such as specific species of Arthrobacter, can biosynthesize this compound through the oxidation of n-hexadecane. This metabolic pathway involves intermediate formation of 2- and 3-hexadecanols, indicating a complex biosynthetic route that could be exploited for biocatalytic applications .
Case Study 1: Antimicrobial Activity in Essential Oils
A study focused on the essential oil extracted from Cinnamomum verum highlighted the presence of this compound among other compounds. The oil exhibited significant anti-inflammatory properties, suggesting that the ketone may play a role in modulating inflammatory responses .
Case Study 2: Synthesis and Characterization
In a systematic study on the synthesis of oxidized organic aerosols, researchers identified this compound as a product formed during atmospheric reactions involving hydrocarbons. The identification was made using advanced techniques like GC-MS (Gas Chromatography-Mass Spectrometry), which confirmed its presence in complex mixtures .
Therapeutic Potential
Ongoing research is exploring the potential therapeutic applications of this compound in drug delivery systems due to its lipophilic nature. Its ability to penetrate cellular membranes makes it a candidate for enhancing drug solubility and bioavailability .
Industrial Applications
In addition to its biological significance, this compound is utilized in the fragrance and flavor industries. Its pleasant aroma contributes to various products, while its chemical properties allow it to serve as an intermediate in synthesizing other industrial chemicals .
Summary Table of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
